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molecular formula C18H11N3O3 B8522122 3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide

3-Hydroxy-N-benzimidazolon-5-yl-2-naphthamide

Cat. No. B8522122
M. Wt: 317.3 g/mol
InChI Key: FPAOGTANKGDVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05756757

Procedure details

The product thus obtained is fit for the preparation of azo pigments of high fastness and according to HPLC contains <0.1% of 5-aminobenzimidazolone and <0.1% of 3-hydroxy-2-naphthoic acid.
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]2=[N:6][C:7](=[O:9])[N:8]=[C:4]2[CH:3]=1.[OH:12][C:13]1[C:14]([C:23](O)=[O:24])=[CH:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2>>[OH:12][C:13]1[C:14]([C:23]([NH:1][C:2]2[CH:11]=[CH:10][C:5]3=[N:6][C:7](=[O:9])[N:8]=[C:4]3[CH:3]=2)=[O:24])=[CH:15][C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[CH:18][CH:17]=2

Inputs

Step One
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product thus obtained

Outcomes

Product
Name
Type
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)NC1=CC=2C(=NC(N2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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